molecular formula C18H19NO4S B4839430 Methyl 5-methyl-4-phenyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate

Methyl 5-methyl-4-phenyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate

Cat. No.: B4839430
M. Wt: 345.4 g/mol
InChI Key: ZOCSWEPBSDFPHD-UHFFFAOYSA-N
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Description

Methyl 5-methyl-4-phenyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methyl ester group, a phenyl group, and a tetrahydrofuran-2-ylcarbonyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-4-phenyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the various substituents through a series of reactions such as Friedel-Crafts acylation, esterification, and amination. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. The use of automated systems can help in maintaining consistent quality and yield, while also reducing the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-4-phenyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one of its substituents with another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.

Scientific Research Applications

Methyl 5-methyl-4-phenyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 5-methyl-4-phenyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The specific pathways involved can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 5-methyl-4-phenyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate include:

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate group but differ in their substituents.

    Phenyl-substituted thiophenes: These compounds have a phenyl group attached to the thiophene ring but may lack other substituents present in the target compound.

    Tetrahydrofuran-2-ylcarbonyl derivatives: These compounds contain the tetrahydrofuran-2-ylcarbonyl group but may have different core structures.

Uniqueness

What sets this compound apart is its unique combination of substituents, which confer specific chemical and biological properties

Properties

IUPAC Name

methyl 5-methyl-2-(oxolane-2-carbonylamino)-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-11-14(12-7-4-3-5-8-12)15(18(21)22-2)17(24-11)19-16(20)13-9-6-10-23-13/h3-5,7-8,13H,6,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCSWEPBSDFPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2CCCO2)C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-methyl-4-phenyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate
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Methyl 5-methyl-4-phenyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate
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Methyl 5-methyl-4-phenyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate
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Methyl 5-methyl-4-phenyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate
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Methyl 5-methyl-4-phenyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate
Reactant of Route 6
Methyl 5-methyl-4-phenyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate

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